molecular formula C10H7F3N2O B3123737 2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol CAS No. 312315-85-8

2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol

Cat. No.: B3123737
CAS No.: 312315-85-8
M. Wt: 228.17 g/mol
InChI Key: OTVRWKSAXMIQRR-UHFFFAOYSA-N
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Description

2-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]phenol is a heterocyclic compound featuring a pyrazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and a phenolic hydroxyl (-OH) group at position 3.

Properties

IUPAC Name

2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)9-5-7(14-15-9)6-3-1-2-4-8(6)16/h1-5,16H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVRWKSAXMIQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Chemical Reactions Influenced by Functional Groups

The chemical behavior of 2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is influenced by its functional groups. Key reactions include:

  • Reactions involving the phenol group

  • Reactions involving the pyrazole core

Reactions of Phenolic Compounds

This compound may undergo various chemical reactions typical of phenolic compounds.

Reactivity

The reactivity of 2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol can be attributed to the presence of both the chloro and trifluoromethyl groups, which significantly influence its chemical behavior. Common reactions include those that enable the synthesis of derivatives with enhanced biological activity or improved properties for specific applications.

Reactions

2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol's reactivity is due to the chloro and trifluoromethyl groups:

  • Electrophilic aromatic substitution

  • Nucleophilic substitution

  • Metal-catalyzed coupling reactions

Chemical Data of Related Compounds

Compound NameStructure FeaturesUnique Properties
3,5-DimethylpyrazoleTwo methyl groups on the pyrazole ringEnhanced lipophilicity
4-HydroxyphenylpyrazoleHydroxy group on phenyl ringIncreased solubility
1H-PyrazoleBasic pyrazole structureGeneral reactivity
5-TrifluoromethylpyrazoleTrifluoromethyl group on pyrazoleIncreased electrophilicity

Spectroscopic Data for Pyrazoles

Spectroscopic data such as NMR and HRMS are crucial for confirming the structure of synthesized pyrazole compounds . For instance, the synthesis of 3,5-diphenylpyrazole and 3-(4-Hydroxyphenyl)-5-phenyl-1H-pyrazole are characterized using 1H NMR and 13C NMR .

Scientific Research Applications

2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This, in turn, facilitates its binding to target sites, leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents on Pyrazole/Phenol Rings Molecular Weight Key Properties/Effects Reference
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Phenyl (N1), -CF₃ (C5), -OH (C5) 244.2 Enhanced hydrogen bonding due to C5-OH; potential for tautomerism
2-(4-(2-Hydroxyethyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-methoxyphenol (9b) -CF₃ (C5), -CH₂CH₂OH (C4), -OCH₃ (phenol C5) 289.0 Increased hydrophilicity from hydroxyethyl; methoxy reduces acidity vs. -OH
5-(Benzyloxy)-2-(1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol -CF₃ (C5), -OCH₂Ph (phenol), -CH₃ (N1), -OPh (C4) 440.4 High lipophilicity from benzyloxy and phenoxy; steric hindrance may limit interactions
2-[4-(3,4-Dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxy-phenol -CF₃ (C5), 3,4-dimethoxyphenyl (C4), -OCH₃ (phenol C5) 408.4 Electron-donating methoxy groups alter electronic distribution; reduced solubility in water
2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol -CF₃ (C5), 4-nitrophenoxy (C5-phenyl), -OH (phenol) 453.4 Strong electron-withdrawing nitro group enhances stability; may improve UV absorption

Physicochemical and Electronic Properties

  • Electron-Withdrawing Effects: The -CF₃ group in all analogs increases electronegativity, stabilizing the pyrazole ring.
  • Hydrogen Bonding: The phenolic -OH in the parent compound enables strong hydrogen bonding, critical for interactions in biological systems. Analogs with methoxy (-OCH₃) or benzyloxy (-OCH₂Ph) groups () lack this capability, reducing polarity and aqueous solubility .

Key Research Findings

Crystallographic Stability : Derivatives like 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole () crystallize in the P-1 space group, with intermolecular C-H⋯π interactions stabilizing the lattice .

Fluorescent Probes: Chalcone derivatives (e.g., 2-(5-(pyridin-2-yl)-1H-pyrazol-3-yl)phenol, ) demonstrate fluorescence properties, suggesting applications in bioimaging .

methyl) modulates efficacy .

Biological Activity

The compound 2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a member of the pyrazole family, which has garnered interest due to its diverse biological activities. The incorporation of a trifluoromethyl group into the pyrazole structure enhances its pharmacological properties, making it a subject of various studies aimed at understanding its biological mechanisms and therapeutic potential.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the trifluoromethyl group have shown enhanced activity against various bacterial strains, including E. coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 6.25 to 40 µg/mL, demonstrating promising antibacterial efficacy.

Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In vitro assays reveal that this compound can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, with inhibition rates reaching up to 85% at specific concentrations .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Research shows that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range (0.07 µM for certain analogs) . The mechanism often involves the modulation of key signaling pathways related to cell cycle regulation and apoptosis.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to enzymes such as cyclooxygenases (COX), leading to reduced inflammation .
  • Receptor Modulation : This compound may also modulate receptor activity related to neurotransmitter uptake, impacting conditions such as depression and anxiety .

Study 1: Anti-inflammatory Effects

In a controlled study, researchers evaluated the anti-inflammatory effects of several pyrazole derivatives, including this compound. Results indicated that at a concentration of 10 µM, this compound inhibited TNF-α production by up to 76%, showcasing its potential as an anti-inflammatory agent .

Study 2: Anticancer Properties

Another study focused on the anticancer effects of this compound on human tumor cell lines. The results demonstrated a significant reduction in cell viability, with an IC50 value of approximately 0.08 µM against MCF-7 cells. This suggests strong potential for development into therapeutic agents for cancer treatment .

Comparative Analysis

Biological ActivityCompoundIC50 Value (µM)Reference
Anti-inflammatoryThis compound10 (TNF-α)
AntimicrobialSimilar Pyrazole Derivative6.25 - 40 (various strains)
AnticancerSimilar Pyrazole Derivative0.07 (MCF-7)

Q & A

Q. What are the common synthetic routes for 2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol?

The compound can be synthesized via condensation reactions involving chalcone intermediates or Mannich reactions. For example, chalcone derivatives are prepared by reacting 2-hydroxyacetophenone with aldehydes, followed by cyclization to form the pyrazole core . The Mannich reaction has also been utilized for functionalizing phenolic groups with pyrazole-containing moieties, as demonstrated in the synthesis of similar compounds using diaza-crown ethers .

Q. Which spectroscopic and crystallographic techniques are employed to confirm its molecular structure?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming proton and carbon environments, particularly the trifluoromethyl group and phenolic -OH signals. Single-crystal X-ray diffraction (SC-XRD) provides definitive structural validation, with SHELX software (e.g., SHELXL) being widely used for refinement . For example, bond angles and torsional parameters in related pyrazole derivatives were resolved with R factors < 0.06 using SHELX .

Q. What are the key challenges in achieving high purity during synthesis?

Challenges include isolating the desired regioisomer (e.g., 1H-pyrazole vs. 2H-pyrazole) and removing byproducts from cyclization reactions. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol are common purification steps. Impurities from incomplete trifluoromethylation may require rigorous NMR or LC-MS analysis .

Advanced Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results in structural elucidation?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For instance, phenolic -OH protons may appear broad in NMR due to hydrogen bonding, while SC-XRD reveals static positions in the lattice . Cross-validating NMR (solution state) with SC-XRD (solid state) and computational methods (DFT calculations) can resolve ambiguities. SHELX’s robust refinement algorithms are particularly useful for low-resolution data .

Q. What methodological considerations are critical for optimizing reaction yields in the synthesis of this compound?

Yield optimization requires controlling reaction temperature, catalyst selection (e.g., acid/base catalysts for cyclization), and solvent polarity. For chalcone-based syntheses, yields up to 67% have been reported using ethanol as a solvent under reflux . Microwave-assisted synthesis may reduce reaction times and improve regioselectivity for the pyrazole ring .

Q. How can computational methods complement experimental data in predicting the compound’s electronic properties?

Density Functional Theory (DFT) calculations can predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and absorption spectra. These models help rationalize fluorescence behavior or reactivity, as seen in studies of pyrazole-based fluorescent probes . Pairing DFT with experimental UV-Vis and fluorescence spectroscopy validates computational predictions.

Q. What strategies are effective in analyzing non-covalent interactions (e.g., hydrogen bonding, π-π stacking) in its crystal lattice?

SC-XRD analysis using SHELXL reveals intermolecular interactions, such as O-H···N hydrogen bonds between phenolic -OH and pyrazole nitrogens . Hirshfeld surface analysis quantifies interaction contributions (e.g., % contacts from H-bonding vs. van der Waals). For π-π stacking, centroid distances < 4.0 Å in related compounds indicate significant aromatic interactions .

Q. How should researchers design experiments to investigate its potential as a fluorescent probe in biological systems?

Fluorescence studies require synthesizing analogs with electron-donating/withdrawing groups to tune emission wavelengths. For example, pyrazole-phenol derivatives have been used as probes by monitoring Stokes shifts and quantum yields in varying pH conditions . Cell staining applications demand cytotoxicity assays and confocal microscopy to validate membrane permeability and localization.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
Reactant of Route 2
2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol

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